molecular formula C23H22ClNO6 B3995146 6-chloro-4-methyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]norvalinate

6-chloro-4-methyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]norvalinate

Cat. No.: B3995146
M. Wt: 443.9 g/mol
InChI Key: MCLAELGHWBQMLW-UHFFFAOYSA-N
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Description

6-chloro-4-methyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]norvalinate is a synthetic organic compound belonging to the coumarin family. Coumarins are a class of benzopyrones known for their diverse biological activities and applications in medicinal chemistry. This particular compound features a coumarin core substituted with a chloro group at the 6-position, a methyl group at the 4-position, and a norvalinate ester linked via a benzyloxycarbonyl group at the 7-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-4-methyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]norvalinate typically involves multiple steps:

  • Formation of the Coumarin Core: : The coumarin core can be synthesized through the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts. For this compound, 6-chloro-4-methyl-2-oxo-2H-chromen-7-ol is prepared by reacting 4-methylphenol with ethyl acetoacetate in the presence of a Lewis acid like aluminum chloride.

  • Introduction of the Norvalinate Ester: : The norvalinate ester is introduced by reacting the coumarin derivative with N-[(benzyloxy)carbonyl]norvaline. This step typically involves esterification reactions under mild conditions using coupling agents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for the Pechmann condensation and automated esterification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the carbonyl groups in the coumarin core, potentially converting them to alcohols.

    Substitution: The chloro group at the 6-position can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea in the presence of a base.

Major Products

    Oxidation: 6-chloro-4-methyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]norvalinate carboxylic acid.

    Reduction: 6-chloro-4-methyl-2-hydroxy-2H-chromen-7-yl N-[(benzyloxy)carbonyl]norvalinate.

    Substitution: 6-amino-4-methyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]norvalinate.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its coumarin core is a versatile scaffold for developing new materials with unique optical and electronic properties.

Biology

Biologically, coumarin derivatives are known for their antimicrobial, anti-inflammatory, and anticancer activities. This compound, with its specific substitutions, is studied for its potential to inhibit enzymes like DNA gyrase and topoisomerase, making it a candidate for antibacterial and anticancer drug development.

Medicine

In medicine, the compound’s ability to interact with various biological targets makes it a potential therapeutic agent. Its derivatives are explored for use in anticoagulant therapies, similar to other coumarins like warfarin.

Industry

Industrially, coumarin derivatives are used in the production of dyes, perfumes, and optical brighteners. This compound’s unique structure could lead to new applications in these fields.

Mechanism of Action

The mechanism of action of 6-chloro-4-methyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]norvalinate involves its interaction with specific molecular targets. The coumarin core can intercalate into DNA, disrupting its function and inhibiting enzymes like DNA gyrase. The chloro and methyl substitutions enhance its binding affinity and specificity, while the norvalinate ester improves its solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-4-methyl-2-oxo-2H-chromen-7-yl acetate
  • 4-methyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]glycinate
  • 6-chloro-4-methyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]alaninate

Uniqueness

Compared to similar compounds, 6-chloro-4-methyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]norvalinate stands out due to its specific combination of substitutions. The chloro group at the 6-position and the norvalinate ester confer unique chemical properties, such as enhanced reactivity and improved pharmacokinetic profiles, making it a valuable compound for further research and development.

Properties

IUPAC Name

(6-chloro-4-methyl-2-oxochromen-7-yl) 2-(phenylmethoxycarbonylamino)pentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClNO6/c1-3-7-18(25-23(28)29-13-15-8-5-4-6-9-15)22(27)31-20-12-19-16(11-17(20)24)14(2)10-21(26)30-19/h4-6,8-12,18H,3,7,13H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCLAELGHWBQMLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)OC1=C(C=C2C(=CC(=O)OC2=C1)C)Cl)NC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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